methyl2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate
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Overview
Description
Methyl2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoroethyl group, which imparts distinct chemical and physical characteristics, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the cycloaddition .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while nucleophilic substitution can produce various substituted triazoles .
Scientific Research Applications
Methyl2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which methyl2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . This property is crucial for its potential use in drug development, where it can interact with target proteins and enzymes to modulate their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2,2-trifluoroethyl carbonate: Shares the trifluoroethyl group but differs in its overall structure and applications.
2,2,2-Trifluoroethyl methacrylate: Another compound with a trifluoroethyl group, used primarily in polymer chemistry.
Uniqueness
Methyl2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate is unique due to its triazole ring, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H6F3N3O2 |
---|---|
Molecular Weight |
209.13 g/mol |
IUPAC Name |
methyl 2-(2,2,2-trifluoroethyl)triazole-4-carboxylate |
InChI |
InChI=1S/C6H6F3N3O2/c1-14-5(13)4-2-10-12(11-4)3-6(7,8)9/h2H,3H2,1H3 |
InChI Key |
FEBCQFBHEGDZKH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(N=C1)CC(F)(F)F |
Origin of Product |
United States |
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